Cas no 2034239-36-4 (N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide is a synthetic organic compound featuring a benzamide core substituted with a trifluoromethoxy group and a hydroxy-functionalized phenylethyl moiety linked to a tetrahydropyran (oxan-4-yl) ring. This structure confers potential advantages in medicinal chemistry, including enhanced metabolic stability due to the trifluoromethoxy group and improved solubility from the hydroxyl and tetrahydropyran components. The compound's stereochemistry and functional group arrangement may facilitate selective interactions with biological targets, making it a candidate for pharmaceutical research, particularly in CNS or inflammation-related applications. Its well-defined scaffold allows for further derivatization to optimize pharmacokinetic properties.
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide structure
2034239-36-4 structure
Product Name:N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide
CAS No:2034239-36-4
MF:C21H22F3NO4
MW:409.398896694183
CID:5333204
Update Time:2025-06-09

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-4-(trifluoromethoxy)benzamide
    • N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide
    • Inchi: 1S/C21H22F3NO4/c22-21(23,24)29-18-8-6-15(7-9-18)19(26)25-14-20(27,16-4-2-1-3-5-16)17-10-12-28-13-11-17/h1-9,17,27H,10-14H2,(H,25,26)
    • InChI Key: MEVGQIFDAKNSLG-UHFFFAOYSA-N
    • SMILES: FC(OC1C=CC(=CC=1)C(NCC(C1C=CC=CC=1)(C1CCOCC1)O)=O)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 525
  • XLogP3: 3.6
  • Topological Polar Surface Area: 67.8

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide Pricemore >>

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Additional information on N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide

Introduction to N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide (CAS No. 2034239-36-4)

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide, identified by its CAS number 2034239-36-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, characterized by its intricate molecular structure, combines a phenyl group with a trifluoromethoxy substituent, alongside an oxan ring and a hydroxyl functional group, making it a candidate for various biological and chemical applications.

The structural motif of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide positions it as a potential candidate for drug discovery and development. The presence of the trifluoromethoxy group is particularly noteworthy, as it is known to enhance metabolic stability and binding affinity in many pharmacophores. This feature, combined with the hydroxyl and oxan ring components, suggests that the compound may exhibit unique interactions with biological targets, making it a subject of interest for medicinal chemists.

In recent years, there has been a surge in research focused on the development of novel compounds with enhanced bioavailability and target specificity. The benzamide core structure in N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide is particularly relevant in this context, as benzamides have been widely explored for their potential in modulating various biological pathways. The trifluoromethoxy group further refines these properties by improving lipophilicity and reducing susceptibility to enzymatic degradation.

The oxan ring, also known as an ethylene oxide derivative, introduces a cyclic ether moiety that can contribute to the compound's solubility and overall pharmacokinetic profile. This structural element is not uncommon in pharmaceuticals, as it has been shown to enhance binding interactions with certain protein targets. The hydroxyl group, while seemingly simple, plays a crucial role in determining the compound's reactivity and potential interactions with biological systems.

The synthesis of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide involves multiple steps that require precise control over reaction conditions and reagent selection. Given the complexity of its structure, the synthesis likely employs advanced organic chemistry techniques such as palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and protecting group strategies. These methodologies ensure the accurate assembly of each functional group while maintaining high yields and purity.

The pharmacological potential of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide has not yet been fully elucidated, but preliminary studies suggest that it may exhibit activity against various disease targets. For instance, compounds with similar structural features have been investigated for their potential in treating neurological disorders, inflammatory conditions, and even certain types of cancer. The trifluoromethoxy group's ability to modulate receptor binding affinities makes it particularly promising for developing drugs that require high specificity.

In addition to its pharmacological applications, N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide may also find utility in chemical research as a building block for more complex molecules. Its versatile structure allows for modifications at multiple sites, enabling chemists to explore new derivatives with tailored properties. This flexibility is invaluable in drug discovery pipelines, where iterative design and optimization are often necessary to achieve desired therapeutic outcomes.

The computational modeling of N-[2-hydroxy-2-(oxan-4-yll)-2-phénylèthyl]--[TRIFLUOROMÉTHOXY]BENZAMIDE (CAS No. 203423936), using molecular dynamics simulations and quantum mechanical calculations, has provided insights into its potential interactions with biological targets. These studies have highlighted the importance of the trifluoromethoxy group in stabilizing protein-ligand complexes and have suggested that the compound may exhibit favorable binding affinities for certain enzymes and receptors. Such findings are crucial for guiding further experimental investigations and optimizing lead compounds for clinical development.

The growing interest in fluorinated compounds stems from their ability to improve drug properties such as bioavailability, metabolic stability, and cell membrane permeability. The presence of fluorine atoms can significantly alter the electronic distribution within a molecule, leading to enhanced binding interactions at the target site. In the case of N-[2-hydroxy--(OXYAN--4--YL)--(PHÉNYLÉTHYL)]--[TRIFLUOROMÉTHOXY]BENZAMIDE (CAS No 203--239--36--4), the trifluoromethoxy group is likely responsible for many of these beneficial effects.

Economic considerations also play a role in the development of new pharmaceuticals. The synthesis of complex molecules like N-[2-hydroxy--(OXYAN--4--YL)--(PHÉNYLÉTHYL)]--[TRIFLUOROMÉTHOXY]BENZAMIDE (CAS No 203--239--36--4) must be cost-effective enough to support large-scale production if clinical success is achieved. Advances in synthetic chemistry have made it possible to produce such compounds more efficiently than ever before, but optimizing processes remains an ongoing challenge.

The regulatory landscape surrounding new drug development also impacts how compounds like N-[]---[TRIFLUOROMÉTHOXY]BENZAMIDE (CAS No 203----239----36----4)

In conclusion,N-[---[TRIFLUOROMÉTHOXY]BENZAMIDE (CAS No 203----239----36----)) represents an exciting opportunity for further research into novel pharmaceuticals Its unique structural features offer promise for treating various diseases while also serving as inspiration for future chemical innovations In light current scientific advancements this compound stands poised contribute significantly both academic field practical applications pharmaceutical industry As such continued exploration optimization warranted ensure full potential realized coming years

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